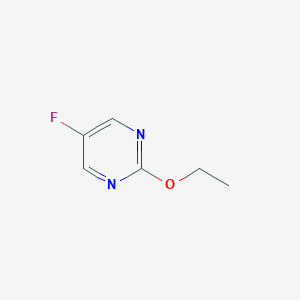

2-Ethoxy-5-fluoropyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethoxy-5-fluoropyrimidine is a derivative of fluoropyrimidine, a class of compounds known for their significant impact on cellular metabolism, particularly in the synthesis of proteins and nucleic acids. Fluoropyrimidines, such as 5-fluorouracil, have been shown to interfere with various metabolic processes, including the synthesis of ribonucleic acid (RNA) and the incorporation of formic acid into the thymine component of nucleic acids . These compounds are of interest due to their profound effects on cellular functions and potential applications in medicine, especially as anticancer and antiviral agents .

Synthesis Analysis

The synthesis of 2-Ethoxy-5-fluoropyrimidine-related compounds involves several chemical strategies. For instance, 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines were synthesized through cyclization and nucleophilic substitution reactions . Another approach for synthesizing 2,4-disubstituted-5-fluoropyrimidines, which are potential kinase inhibitors, involved regioselective substitution and the use of palladium catalysis . Additionally, ethyl 4-hydroxypyrimidine-5-carboxylate derivatives were synthesized from diethyl 2-(ethoxymethylene)malonate with high yields, showcasing the efficiency of the synthesis methods .

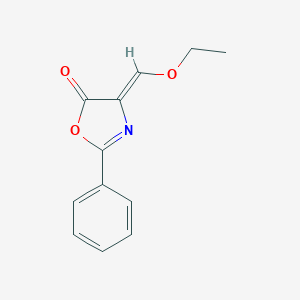

Molecular Structure Analysis

The molecular structure of 2-Ethoxy-5-fluoropyrimidine-related compounds has been characterized using various techniques. For example, the crystal structure of a fluoropyrimidine derivative was determined by X-ray single-crystal diffraction, revealing its monoclinic system and space group . Such structural analyses are crucial for understanding the compound's potential interactions with biological targets and for the design of new drugs.

Chemical Reactions Analysis

Fluoropyrimidines undergo a variety of chemical reactions that are essential for their biological activity and for the synthesis of related compounds. The Suzuki cross-coupling reactions have been employed to create new heteroarylpyrimidine derivatives, demonstrating the versatility of fluoropyrimidines in chemical transformations . These reactions are instrumental in the development of novel compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxy-5-fluoropyrimidine and its derivatives are influenced by their molecular structure. For instance, the presence of fluorine can significantly affect the compound's reactivity and interactions with biological molecules. The crystallographic data provide insights into the compound's density and molecular geometry, which are important for predicting its behavior in various environments . Understanding these properties is essential for the development of new drugs and for optimizing their pharmacokinetic and pharmacodynamic profiles.

Wissenschaftliche Forschungsanwendungen

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine

- Application Summary : Fluorinated pyrimidines (FPs), including 5-Fluorouracil (5-FU), are used to treat more than 2 million cancer patients each year . The study reviews methods for 5-FU synthesis, including the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution .

- Methods of Application : The paper reviews methods for preparing RNA and DNA substituted with FPs for biophysical and mechanistic studies . It also discusses computational and experimental studies that provide insights into how FPs perturb nucleic acid structure and dynamics .

- Results or Outcomes : The study implicates new roles for RNA modifying enzymes that are inhibited by 5-FU substitution, including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase . It also establishes DNA topoisomerase 1 (Top1) as mediating FP anti-tumor activity .

-

Oral Fluoropyrimidines in Cancer Chemotherapy

- Application Summary : Fluoropyrimidines are being transformed into oral formulations for cancer chemotherapy . Oral 5-fluorouracil (5-FU) has been developed with linear pharmacokinetics that may approximate the less myelosuppressive continuous i.v. infusion schedule of 5-FU administration without the use of infusion catheters and pumps .

- Methods of Application : The transformation of fluoropyrimidines into oral preparations is an attempt to both improve their anticancer activity and minimize their toxicity . This involves the use of prodrugs and/or pairing with a dihydropyrimidine dehydrogenase inhibitor .

- Results or Outcomes : The resultant 5-FU has linear pharmacokinetics . This approach is expected to improve the effectiveness of cancer treatment and reduce toxicity .

-

- Application Summary : “2-Ethoxy-5-fluoropyrimidin-4(1H)-one” is used as a fluorinated building block in organic synthesis . It can be used in the design and synthesis of new drugs .

- Methods of Application : This compound can be incorporated into larger molecules during the process of organic synthesis . Its fluorine atom can participate in various reactions, providing unique properties to the final product .

- Results or Outcomes : The use of fluorinated building blocks like “2-Ethoxy-5-fluoropyrimidin-4(1H)-one” can lead to the creation of new compounds with potential therapeutic applications .

-

- Application Summary : “2-Ethoxy-5-fluoro-4(3H)-pyrimidinone”, also known as Fluorouracil EP Impurity F, is a derivative of 5-fluorouracil . It is used in the development of new pharmaceuticals .

- Methods of Application : This compound can be synthesized and used in the formulation of new drugs . Its specific methods of application would depend on the particular drug being developed .

- Results or Outcomes : The use of this compound can lead to the creation of new pharmaceuticals with potential therapeutic applications .

-

- Application Summary : “2-Ethoxy-5-fluoropyrimidin-4(1H)-one” is used as a fluorinated building block in organic synthesis . It can be used in the design and synthesis of new drugs .

- Methods of Application : This compound can be incorporated into larger molecules during the process of organic synthesis . Its fluorine atom can participate in various reactions, providing unique properties to the final product .

- Results or Outcomes : The use of fluorinated building blocks like “2-Ethoxy-5-fluoropyrimidin-4(1H)-one” can lead to the creation of new compounds with potential therapeutic applications .

-

- Application Summary : Fluoropyrimidines are often used as anticancer medications . Examples include Capecitabine, Carmofur (HCFU), Doxifluridine, Fluorouracil (5-FU), and Tegafur .

- Methods of Application : These drugs are typically administered orally or intravenously, depending on the specific drug and the patient’s condition .

- Results or Outcomes : Fluoropyrimidines have been shown to be effective in the treatment of various types of cancer .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-ethoxy-5-fluoropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBCJJAIMCCRDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633576 |

Source

|

| Record name | 2-Ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-5-fluoropyrimidine | |

CAS RN |

17148-48-0 |

Source

|

| Record name | 2-Ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.